molecular formula C15H22O3 B1247302 Heliannuol A

Heliannuol A

Cat. No. B1247302
M. Wt: 250.33 g/mol
InChI Key: FWVBSUZWRAYTJB-OTYXRUKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heliannuol A is an oxacycle.
Heliannuol A is a natural product found in Helianthus annuus with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of Heliannuol A involves complex chemical processes, demonstrating the intricacy of its molecular structure. Key steps in its synthesis include hydrogenolysis and fragmentation reactions, as detailed in a study on the formal syntheses of Heliannuol A and D (Tuhina, Bhowmik, & Venkateswaran, 2002). Another study highlights the biomimetic method used for the synthesis of Heliannuol D, a related compound, emphasizing the innovative approaches in synthesizing these molecules (Macias et al., 2003).

Biological Potential and Applications

  • Heliannuols, including Heliannuol A, have shown allelopathic activity, suggesting potential use as lead compounds in herbicides. Their synthesis has been challenging due to the unique scaffold and multiple chiral centers, but ongoing research aims to develop more efficient and eco-friendly strategies (Chen et al., 2015).
  • A review compiling data on the isolation and biological activity of Heliannuols, including Heliannuol A, indicates their significance in natural species and potential in drug discovery. This review also provides detailed NMR spectral data for these compounds, aiding in their identification and analysis (Ribeiro et al., 2020).

Computational Studies and Predictions

  • In silico studies have been conducted to explore the effects of Heliannuol A and related compounds on enzymes like Dual PI3K/mTOR, which play a role in cell proliferation and growth. These studies aim to predict their physicochemical properties and potential toxicity, offering insights into their application in areas such as cancer treatment (Mutiah et al., 2021).

properties

Product Name

Heliannuol A

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3S,6R)-2,2,6,9-tetramethyl-3,4,5,6-tetrahydro-1-benzoxocine-3,8-diol

InChI

InChI=1S/C15H22O3/c1-9-5-6-14(17)15(3,4)18-13-7-10(2)12(16)8-11(9)13/h7-9,14,16-17H,5-6H2,1-4H3/t9-,14+/m1/s1

InChI Key

FWVBSUZWRAYTJB-OTYXRUKQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](C(OC2=C1C=C(C(=C2)C)O)(C)C)O

Canonical SMILES

CC1CCC(C(OC2=C1C=C(C(=C2)C)O)(C)C)O

synonyms

heliannuol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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